Etretinate
Overview
Description
Etretinate is a synthetic aromatic retinoid developed by Hoffmann–La Roche. It was approved by the United States Food and Drug Administration in 1986 for the treatment of severe psoriasis. This compound is a second-generation retinoid, which means it is chemically modified from the first-generation retinoids to improve efficacy and reduce side effects. due to its high risk of causing birth defects, it was withdrawn from the Canadian market in 1996 and the United States market in 1998. Despite this, it remains available in Japan under the trade name Tigason .
Mechanism of Action
Target of Action
Etretinate, a synthetic aromatic retinoid, primarily targets the retinoic acid receptors (RARs) . These receptors play a crucial role in the normal growth cycle of skin cells .
Mode of Action
It is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It binds to the retinoic acid receptors and is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .
Biochemical Pathways
This compound affects the retinoid signaling pathway, which plays influential roles in skin physiology and pathology . This pathway regulates various biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation .
Pharmacokinetics
This compound is known for its wide distribution and prolonged storage in tissues . It has a large volume of distribution and a terminal half-life of greater than 300 hours . The prolonged half-life suggests accumulation in a deep tissue compartment . The pharmacokinetic profile of this compound is characterized by a much longer elimination half-life (120 days) following long-term administration .
Result of Action
This compound exerts multiple effects on cellular differentiation and proliferation . It promotes keratinocyte proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinase activity . These actions result in the reduction of the thickening of the skin, plaque formation, and scaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to sunlight or any ultraviolet (UV) source, oxidative stress, and chronological aging may lead to epidermal vitamin A deficiency . Retinoids, including this compound, can counteract some deleterious actions of UV radiations by physical and biological mechanisms .
Biochemical Analysis
Biochemical Properties
Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .
Cellular Effects
The active metabolite responsible for this compound’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .
Molecular Mechanism
It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .
Temporal Effects in Laboratory Settings
This compound is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, this compound dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .
Metabolic Pathways
This compound is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .
Transport and Distribution
Due to its lipophilic nature, this compound is stored in adipose tissue from where it is slowly released . This allows this compound to have a prolonged effect even after the cessation of treatment .
Subcellular Localization
Given its lipophilic nature and its storage in adipose tissue, it can be inferred that this compound likely localizes to lipid-rich areas within cells .
Preparation Methods
Etretinate is synthesized through a multi-step process involving the reaction of acitretin with an active reagent such as 1,1’-carbonyldiimidazole. This reaction is followed by the addition of ethanol or an alkali or alkaline earth ethanolate to produce this compound . The industrial production of this compound involves stringent reaction conditions to ensure high purity and yield. The synthetic route can be summarized as follows:
Reaction of Acitretin with 1,1’-Carbonyldiimidazole: This step forms an intermediate compound.
Addition of Ethanol or Alkali/Alkaline Earth Ethanolate: This step converts the intermediate into this compound.
Chemical Reactions Analysis
Etretinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, acitretin. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of less active or inactive metabolites. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions include acitretin and other metabolites that may have varying degrees of biological activity .
Scientific Research Applications
Etretinate has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound to study the behavior of retinoids and their derivatives in chemical reactions.
Biology: In biological research, this compound is used to investigate the effects of retinoids on cellular differentiation and proliferation.
Medicine: this compound was primarily used to treat severe psoriasis. .
Industry: In the pharmaceutical industry, this compound serves as a reference compound for the development of new retinoid-based therapies.
Comparison with Similar Compounds
Etretinate is often compared with other retinoids, particularly acitretin and isotretinoin:
Acitretin: Acitretin is the active metabolite of this compound and has a similar mechanism of action.
Isotretinoin: Isotretinoin is another retinoid used primarily for the treatment of severe acne.
Other similar compounds include tretinoin, adapalene, and tazarotene, which are used for various dermatological conditions. Each of these compounds has unique properties that make them suitable for specific therapeutic applications .
Properties
IUPAC Name |
ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMNCQVAMBCHCO-DJRRULDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023036 | |
Record name | Etretinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
2.2X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
54350-48-0 | |
Record name | Etretinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etretinate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | etretinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etretinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etretinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETRETINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-105 °C | |
Record name | ETRETINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etretinate?
A1: While the exact mechanism of action remains unclear, research suggests that this compound influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []
Q2: How does this compound impact inflammation in psoriasis?
A2: Studies indicate that this compound exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, this compound treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).
Q4: How does the presence of food affect this compound absorption?
A4: Studies reveal that consuming this compound with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of this compound.
Q5: How does alcohol consumption affect acitretin metabolism in relation to this compound?
A5: Research shows that alcohol consumption can influence the conversion of acitretin to this compound in patients. [] This metabolic conversion is significant as it leads to the formation of this compound, which has a much longer half-life and therefore, a prolonged teratogenic risk.
Q6: What is the impact of this compound on the absorption of hydrophilic and lipophilic compounds?
A6: Research indicates that this compound does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []
Q7: How is this compound distributed in the body?
A7: this compound demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of this compound have been detected in the adrenal glands during autopsy studies. []
Q8: What is the elimination half-life of this compound?
A8: this compound exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]
Q9: What are the known teratogenic risks associated with this compound?
A9: this compound is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.
Q10: What musculoskeletal side effects have been reported with this compound use?
A10: Long-term treatment with high doses of this compound has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []
Q11: Have there been attempts to develop targeted delivery systems for this compound?
A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for this compound to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.
Q12: What analytical methods are employed to measure this compound and its metabolites in biological samples?
A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of this compound, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]
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